molecular formula C17H18N2O B039937 1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 119636-71-4

1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B039937
CAS No.: 119636-71-4
M. Wt: 266.34 g/mol
InChI Key: AVHBVLXBUKWXGC-UHFFFAOYSA-N
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Description

1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a complex organic compound that features both indole and pyrrole moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which is a well-established procedure for constructing indole rings . This method involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole structure. For the pyrrole moiety, the Paal-Knorr synthesis can be employed, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other indole and pyrrole derivatives:

These compounds share the indole core structure but differ in their functional groups and specific applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-9-15(11-20)13(2)19(12)8-7-14-10-18-17-6-4-3-5-16(14)17/h3-6,9-11,18H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHBVLXBUKWXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC2=CNC3=CC=CC=C32)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390344
Record name ZINC00009394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119636-71-4
Record name ZINC00009394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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